![molecular formula C14H17N3O3 B362369 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone CAS No. 361998-66-5](/img/structure/B362369.png)
2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone” is a complex organic molecule that contains an imidazole ring and a morpholine ring. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms, and it’s a key component in many biologically active molecules . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom, often used in organic synthesis as a building block.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole and morpholine rings. Imidazole rings can participate in a variety of chemical reactions, including nucleophilic substitutions and additions . Morpholine rings can also undergo a variety of reactions, including electrophilic aromatic substitutions .
Wissenschaftliche Forschungsanwendungen
Polymerization Studies
Imidazole-based monomers, such as 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone, can be used in the synthesis of copolymers. For instance, they can be combined with methyl methacrylate (MMA) to create copolymers at various ratios . The resulting copolymers have been found to have higher thermal stability than neat PMMA .
Catalysts
Imidazole-containing polymers are widely used as catalysts . The presence of the imidazole ring in a polymeric system is particularly advantageous because of the ease of chemical modification of imidazole functionality .
Adsorbents
Imidazole-containing polymers can also be used as adsorbents . Their unique chemical structure allows them to effectively capture and hold onto various substances.
Polyelectrolytes
Imidazole-containing polymers can function as polyelectrolytes . These materials can conduct electricity, making them useful in a variety of applications, from batteries to sensors.
Membranes
Imidazole-containing polymers can be used to create membranes . These membranes can be used in a variety of applications, including filtration and separation processes.
Sensors
Imidazole-containing polymers can be used in the creation of sensors . The imidazole functionality can be chemically modified to respond to specific stimuli, making these polymers ideal for use in sensor technology.
Energy Storage Materials
Imidazole-containing polymers can be used as energy storage materials . Their unique chemical properties allow them to store and release energy efficiently.
Drug Delivery Systems
New imidazole monomers synthesized in recent years have been used in drug delivery systems . The imidazole functionality can be chemically modified to respond to specific stimuli, allowing for targeted drug delivery.
Wirkmechanismus
Target of Action
It is known that imidazole-based compounds, which this compound is a part of, have a wide range of bioactivity . They are structures with high pharmaceutical activity, showing good tissue penetration and permeability .
Mode of Action
It is known that imidazole and its derivatives can show antibacterial activities against various microorganisms . The deprotonated nitrogen atom in their structure can exhibit ligand behavior and form chelate structures with some metal ions .
Biochemical Pathways
Imidazole and its derivatives are important components of many biomolecules such as histidine, purine, biotin, vitamin b12, and histamine .
Pharmacokinetics
Imidazole compounds are known to be highly polar, with a dipole moment of 361, and are completely soluble in water , which could influence their bioavailability.
Result of Action
It has been reported that some imidazole derivatives have remarkable antibacterial activity .
Action Environment
It is known that the excessive, long-term, and uncontrolled use of antibiotic agents may cause the existing bacteria to develop resistance to the drug .
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its biological activity and chemical properties. Given the presence of the imidazole and morpholine rings, which are found in many biologically active compounds, it’s possible that this compound could have applications in medicinal chemistry or drug discovery .
Eigenschaften
IUPAC Name |
2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-10-13-15-11-3-1-2-4-12(11)17(13)9-14(19)16-5-7-20-8-6-16/h1-4,18H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUYLPIXBHRBQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)
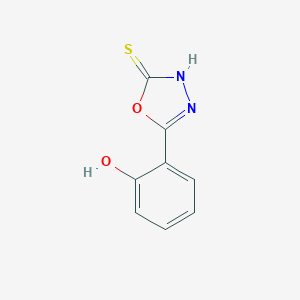
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)
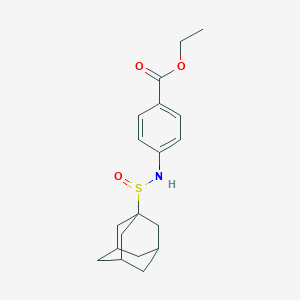

![2-[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B362332.png)
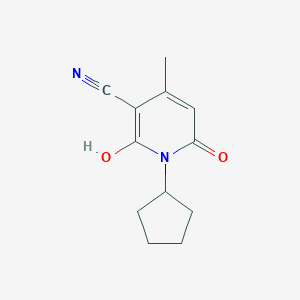
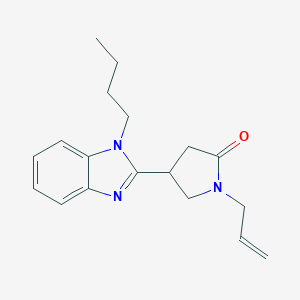
![[1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol](/img/structure/B362340.png)
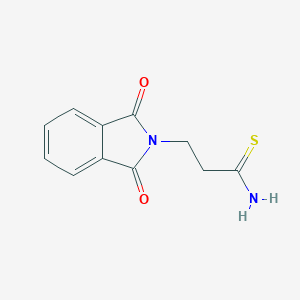
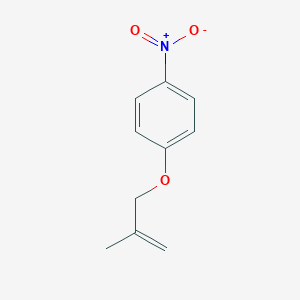

![N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362350.png)